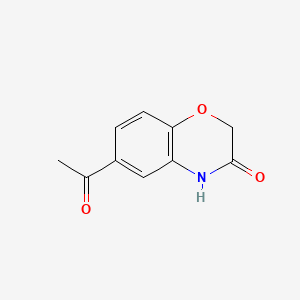

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

6-acetyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJFWHFUERNXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394574 | |

| Record name | 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26518-71-8 | |

| Record name | 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An Overview of the Benzoxazinone Class in Medicinal Chemistry

The benzoxazinone (B8607429) class of compounds are heterocyclic molecules characterized by a benzene (B151609) ring fused to an oxazine (B8389632) ring. researchgate.net This structural framework has proven to be a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular structure in a variety of biologically active compounds. acs.org The versatility of the benzoxazinone skeleton allows for numerous chemical modifications, leading to a broad spectrum of pharmacological activities.

Benzoxazinone derivatives have been the subject of extensive research due to their diverse biological activities. These include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer properties. researchgate.netumpr.ac.id The ability to synthesize a wide range of derivatives from the core benzoxazinone structure has made it a focal point for the development of new therapeutic agents. ijsr.net

The following table provides a summary of the diverse biological activities associated with the benzoxazinone class of compounds.

| Biological Activity | Description |

| Anti-inflammatory | Compounds that reduce inflammation or swelling. |

| Analgesic | Pain-relieving compounds. |

| Antimicrobial | Substances that kill or inhibit the growth of microorganisms. |

| Antifungal | Agents that destroy or inhibit the growth of fungi. |

| Anticancer | Compounds used in the treatment of cancer. |

| Herbicidal | Chemicals used to control unwanted plants. nih.gov |

| Antiviral | Agents that inhibit the replication of viruses. |

| Antidepressant | Medications used to treat major depressive disorder. ijsr.net |

The Significance of 6 Acetyl 2h 1,4 Benzoxazin 3 4h One As a Chemical Scaffold

6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is recognized in the scientific community as a valuable organic building block. sigmaaldrich.com Its chemical structure, featuring the benzoxazinone (B8607429) core with an acetyl group at the 6-position, provides a key starting point for the synthesis of more complex molecules. nih.gov The acetyl group, in particular, offers a reactive site for further chemical modifications, allowing for the creation of a diverse library of derivative compounds.

The strategic placement of the acetyl group on the benzene (B151609) ring of the benzoxazinone scaffold allows for a variety of chemical transformations. This functional group can be modified through various reactions, enabling the introduction of different substituents and the construction of novel molecular architectures. This versatility is a key reason for its significance in drug discovery and development, as it allows medicinal chemists to systematically alter the structure of the molecule to optimize its biological activity. acs.org

Research has demonstrated the utility of the 6-acetyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone frameworks in developing compounds with analgesic and anti-inflammatory properties. nih.gov This underscores the importance of the acyl group at the 6-position in modulating the biological effects of these heterocyclic systems. Specifically, derivatives of this compound have been explored for their potential as nonsteroidal mineralocorticoid receptor antagonists, which could have applications in treating cardiovascular diseases. acs.org

A Historical Context of Benzoxazinone Research

Synthetic Routes to the Benzoxazinone Core

The formation of the fundamental 2H-1,4-benzoxazin-3(4H)-one structure can be achieved through various synthetic pathways, from traditional multi-step methods to modern catalytic reactions.

Multi-step Organic Synthesis Methods

The synthesis of the 2H-1,4-benzoxazin-3(4H)-one core often involves sequential reactions that build the heterocyclic system from basic starting materials. uomosul.edu.iq A common two-step approach begins with the formation of an ethyl 2-(2-nitrophenoxy) acetate (B1210297) intermediate from 2-nitrophenol (B165410) and ethyl bromoacetate. amazonaws.com This intermediate then undergoes reduction, typically using iron powder in acetic acid, which leads to an in-situ cyclization to yield the desired benzoxazinone ring system. amazonaws.com Another well-established method starts with appropriately substituted 2-aminophenols, which are reacted with chloroacetyl chloride to form an N-(2-hydroxyphenyl) acetamide (B32628) intermediate. amazonaws.com This intermediate is then cyclized to furnish the benzoxazinone product. amazonaws.com These multi-step sequences allow for the construction of the core scaffold from readily available precursors. uomosul.edu.iqamazonaws.com

Smiles Rearrangement in Benzoxazinone Synthesis

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, offers a powerful route to the 1,4-benzoxazinone skeleton. youtube.comnih.gov This strategy typically involves reacting a substituted 2-chlorophenol (B165306) with an N-substituted 2-chloroacetamide (B119443) in the presence of a base like potassium carbonate to form a substituted acetamide intermediate. nih.gov This intermediate, when treated with a stronger base such as cesium carbonate in a solvent like DMF, undergoes a Smiles-type rearrangement and subsequent cyclization to afford the corresponding 1,4-benzoxazinone in good yields. youtube.comnih.gov This method is notable for its efficiency and its ability to generate a variety of substituted benzoxazinones. youtube.com The reaction is believed to proceed through a tandem coupling/Smiles rearrangement/cyclization process. youtube.com

| Starting Materials | Reagents & Conditions | Product | Yield |

| 2-chloro-4-methylphenol, N-benzyl-2-chloroacetamide | 1) K₂CO₃, CH₃CN, rt; 2) Cs₂CO₃, DMF, reflux | 4-Benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one | 68% |

| 2-chlorophenols, N-substituted 2-chloroacetamide | Cs₂CO₃, DMF, reflux | Substituted 1,4-benzoxazinones | Good to Excellent |

Palladium-catalyzed C-H Bond Halogenation

Modern synthetic methods have enabled the direct functionalization of the benzoxazinone core. Palladium-catalyzed C-H bond halogenation allows for the regioselective introduction of halogen atoms onto the benzoxazinone scaffold. journalajocs.comyoutube.com This approach utilizes a palladium catalyst, such as palladium acetate, to activate a C-H bond on the aromatic portion of the molecule. wikipedia.org Inexpensive and readily available N-halosuccinimides (NBS, NCS, NIS) are used as the halogen source. wikipedia.org The nitrogen atom within the heterocyclic ring acts as a directing group, guiding the halogenation to the ortho-position of the benzene (B151609) ring with high regioselectivity. wikipedia.org The reaction often proceeds through a Pd(II)/Pd(IV) catalytic cycle and can be accelerated using microwave assistance, significantly reducing reaction times. wikipedia.org This method provides a simple and effective pathway to various halogenated benzoxazinone derivatives, which can serve as intermediates for further functionalization. wikipedia.orgjournalajocs.com

| Substrate | Halogenating Agent | Catalyst / Conditions | Product | Yield |

| 3-phenyl-2H-benzo[b] wikipedia.orgacs.orgoxazin-2-one | NBS | Pd(OAc)₂, PTSA, Microwave | ortho-Bromo derivative | 82% |

| Benzoxazinone derivatives | NBS/NIS/NFSI | Palladium catalyst | Halogenated benzoxazinones | Moderate to Good |

"Green" Catalytic Reductive Cyclization

In an effort to develop more environmentally benign synthetic routes, a "green" catalytic reductive cyclization method has been established. This two-step process begins with the O-alkylation of 2-nitrophenols using methyl 2-bromoalkanoates. The resulting 2-nitro ester intermediates are then subjected to a catalytic reductive cyclization. This second step achieves both the reduction of the nitro group to an amine and the subsequent intramolecular cyclization to form the 2H-1,4-benzoxazin-3(4H)-one ring in a single operation. This approach is considered "green" as it relies on catalytic methods, which can reduce waste and improve atom economy compared to stoichiometric reagents.

Synthesis of Derivatives from 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

The acetyl group at the 6-position of the benzoxazinone ring serves as a key functional handle for creating a variety of derivatives. wikipedia.org A primary method for this derivatization is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen. wikipedia.orgacs.org

In this reaction, this compound is treated with a substituted benzaldehyde (B42025) in an alcoholic solution with a base, such as sodium hydroxide. wikipedia.org This condensation reaction yields chalcones, which are α,β-unsaturated ketones. wikipedia.org For example, the reaction with 4-methylbenzaldehyde (B123495) produces (E)-6-(3-(p-tolyl)acryloyl)-2H-benzo[b] wikipedia.orgacs.orgoxazin-3(4H)-one. wikipedia.orgyoutube.com This synthesis expands the molecular complexity and provides access to a new class of compounds with the benzoxazinone scaffold. wikipedia.org

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product |

| This compound | 4-methylbenzaldehyde | N/10 NaOH, Ethanol (B145695), 4 hours | (E)-6-(3-(p-tolyl)acryloyl)-2H-benzo[b] wikipedia.orgacs.orgoxazin-3(4H)-one |

Condensation with Aromatic Aldehydes

The acetyl group at the C-6 position of the benzoxazinone core is a key functional handle for elaboration, readily participating in condensation reactions. A notable example is the Claisen-Schmidt condensation with various aromatic aldehydes. This reaction extends the conjugation of the system and introduces a chalcone-like moiety, which is a recognized pharmacophore.

A series of novel 6-cinnamoyl-2H-benzo[b] bu.edu.egbohrium.comoxazin-3(4H)-one derivatives has been synthesized through this pathway. bohrium.comnih.gov The reaction typically involves treating this compound with a substituted aromatic aldehyde in the presence of a base, leading to the formation of an α,β-unsaturated ketone system. nih.gov The structures of these compounds have been confirmed using 1H NMR, IR, and mass spectrometry. nih.gov

| Aromatic Aldehyde | Resulting Derivative Structure (General) |

|---|---|

| Benzaldehyde | |

| 4-Chlorobenzaldehyde | |

| 4-Methoxybenzaldehyde | |

| 2,4-Dichlorobenzaldehyde |

Formation of Benzothiazepinyl and Pyridylbenzoxazines

While direct synthesis of fused benzothiazepinyl and pyridyl systems starting from this compound is not extensively detailed, established synthetic routes for these heterocycles can be adapted. For instance, the synthesis of pyridobenzoxazines can be achieved under Krohnke's conditions. researchgate.net This involves the reaction of a pyridinium (B92312) salt derived from an α-halo ketone with an α,β-unsaturated ketone in the presence of ammonium (B1175870) acetate. researchgate.net The 6-acetyl group of the parent benzoxazinone can be halogenated at the α-carbon to form a 6-(2-haloacetyl) derivative, which can then be converted to the necessary pyridinium salt. researchgate.net

In one study, 3-oxo-2H- bu.edu.egbohrium.com-benzoxazin-3,4-dihydro-6-acetylpyridinium chloride was prepared by reacting 6-chloroacetyl-2H- bu.edu.egbohrium.com-benzoxazinone with pyridine. researchgate.net This intermediate was then reacted with various chalcone (B49325) analogs (benzopyranomethynylbenzopyranones) in the presence of ammonium acetate to yield complex pyridylbenzoxazinone structures. researchgate.net This demonstrates a viable, albeit multistep, pathway to fuse a pyridine ring onto the benzoxazinone scaffold.

Derivatization with Nitrogen Nucleophiles

The lactone functionality within the benzoxazinone ring is susceptible to nucleophilic attack, particularly by nitrogen nucleophiles. This reactivity is a cornerstone for converting benzoxazinones into other important heterocyclic systems, most notably quinazolinones. bu.edu.egiiste.orgresearchgate.netresearchgate.netsemanticscholar.org The reaction proceeds via nucleophilic attack at the carbonyl carbon of the lactone, leading to ring opening, followed by cyclization and dehydration to form the quinazolinone ring. bu.edu.eg

A wide array of nitrogen nucleophiles has been used to effect this transformation on related benzoxazinone systems, including:

Hydrazine (B178648) hydrate (B1144303)

Hydroxylamine hydrochloride

Formamide

Aliphatic and aromatic amines

Amino acids bu.edu.egiiste.org

For example, the reaction of 6-iodo-4H-3,1-benzoxazin-4-one with hydrazine hydrate in boiling ethanol yields the corresponding 3-amino-quinazolin-4-one derivative. bu.edu.eg Similarly, reaction with various amino acids in boiling pyridine leads to the formation of N-substituted quinazolinone-4-oxo-acetic or propionic acid derivatives. bu.edu.eg This strategy allows for the introduction of diverse functionalities onto the heterocyclic core, with the acetyl group at the C-6 position remaining intact.

Preparation of N-acetyl Derivatives

The nitrogen atom within the lactam ring of this compound can undergo acylation to form N-acyl derivatives. This modification can significantly alter the compound's chemical and biological properties. The synthesis of N-acetyl derivatives is often achieved by treating the parent benzoxazinone with an acylating agent like acetic anhydride. nih.govuomosul.edu.iq

For instance, a condensation procedure using anthranilic acids and aryl aldehydes in the presence of acetic anhydride has been shown to produce N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in high yields. nih.gov While this method builds the N-acetylated ring from precursors, direct N-acylation of a pre-formed benzoxazinone ring is also a standard procedure. Acylation can also be performed with other reagents, such as the reaction of 3,4-dihydro-2H-1,4-benzoxazine derivatives with dichloroacetyl chloride to produce N-dichloroacetyl derivatives.

Bromination of Benzoxazinone Core

The benzene ring of the benzoxazinone core can undergo electrophilic aromatic substitution, such as bromination, to introduce halogen atoms. The position of substitution is directed by the existing groups on the ring. The heterocyclic portion of the molecule contains activating ortho-, para-directing groups (-O- and -NH-), while the acetyl group at C-6 is a deactivating, meta-directing group.

Studies on the bromination of (2H)-1,4-benzoxazin-3(4H)-one have shown that the reaction conditions influence the outcome. researchgate.net Monobromination with bromine in glacial acetic acid typically yields the 6-bromo derivative, followed by the 6,7-dibromo compound upon further reaction. researchgate.net For this compound, the C-6 position is already occupied. The combined directing effects of the activating heterocyclic ring and the deactivating acetyl group would likely direct incoming electrophiles to the C-7 and C-5 positions.

| Starting Material | Reagents/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| (2H)-1,4-benzoxazin-3(4H)-one | Br2 in glacial acetic acid | 6-Bromo and 6,7-dibromo derivatives | researchgate.net |

| 6-Chloro-(2H)-1,4-benzoxazin-3(4H)-one | Bromine | 7-Bromo derivative | researchgate.net |

Integration of Thiosemicarbazone Scaffold

The ketone of the acetyl group provides a reactive site for the synthesis of thiosemicarbazone derivatives. Thiosemicarbazones are formed through the condensation reaction of a ketone or aldehyde with a thiosemicarbazide (B42300), typically in the presence of an acid catalyst. nih.govresearchgate.net This reaction converts the C=O double bond of the acetyl group into a C=N double bond linked to a thiourea (B124793) moiety.

This derivatization is a common strategy in medicinal chemistry to generate compounds with a wide range of biological activities. researchgate.netmdpi.com The general synthesis involves refluxing the 6-acetyl-benzoxazinone with a selected thiosemicarbazide in a suitable solvent like ethanol, often with a catalytic amount of acetic acid. nih.gov

Hybrid Compound Synthesis (e.g., Azlactone-Benzoxazinone)

Hybrid molecules that combine two or more distinct chemical scaffolds are a major focus of modern drug discovery. The benzoxazinone core has been successfully combined with the azlactone (also known as oxazolone) moiety to create novel hybrid compounds. researchgate.netresearchgate.net Azlactones are versatile five-membered heterocyclic compounds used in the synthesis of amino acids and other heterocycles. researchgate.netwikipedia.org

The synthesis of these hybrid compounds can be achieved through straightforward chemical reactions involving ring closure and nucleophilic ring-opening mechanisms on the azlactone and benzoxazinone structures. researchgate.netresearchgate.net This chemical combination leverages the reactivity of both scaffolds to create complex molecules with unique structural features. researchgate.net

Lack of Specific Optimization Data for the Synthesis of this compound

The synthesis of the 2H-1,4-benzoxazin-3(4H)-one core structure is generally achieved through several established methods. These include the condensation of 2-aminophenols with α-halo-acyl halides, copper-catalyzed intramolecular C-N bond formation, and Smiles rearrangement. nih.govijsr.netnih.gov Optimization of these routes for various derivatives has been explored by modifying parameters such as the choice of base, solvent, catalyst, and reaction temperature to improve product yields. nih.gov

For instance, in the synthesis of related benzoxazinone derivatives, studies have shown that the selection of the base and solvent system can significantly impact the reaction's efficiency. In one-pot syntheses involving copper-catalyzed intramolecular C-N bond coupling, the combination of a specific ligand, such as 1,10-phenanthroline, and a base like cesium carbonate in a solvent like dioxane was found to be highly effective for certain derivatives. nih.gov Similarly, for syntheses involving the Smiles rearrangement, the choice of base and solvent, for example, potassium carbonate in acetonitrile (B52724) or cesium carbonate in dimethylformamide, was investigated to achieve higher yields. ijsr.net

However, it is crucial to note that these optimization studies were conducted on different derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold, and the optimal conditions are highly substrate-dependent. The electronic and steric effects of the acetyl group at the 6-position of the benzoxazinone ring would likely influence the reactivity and, therefore, the optimal reaction conditions for the synthesis of this compound. Without specific experimental data, any discussion on the optimization of its synthesis would be speculative.

Further research is required to establish and optimize a synthetic route specifically for this compound. Such a study would involve a systematic investigation of various reaction parameters to identify the conditions that afford the highest yield and purity of this particular compound.

Structural Characterization Techniques

The definitive structure of this compound is established through a suite of spectroscopic and analytical techniques. Each method provides unique insights into the molecular architecture, from the connectivity of atoms to the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 1D/2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H-NMR: In the ¹H-NMR spectrum of 1,4-benzoxazin-3-one derivatives, the methylene (B1212753) protons (H-2) of the oxazine (B8389632) ring typically appear as a singlet at approximately 4.66 ppm. nih.gov The aromatic protons on the benzene ring produce signals in the range of 6.90–7.80 ppm, with their specific chemical shifts and splitting patterns being dependent on the substitution pattern. For this compound, one would expect distinct signals for the protons at the 5, 7, and 8 positions. The N-H proton of the amide in the oxazine ring is also a characteristic feature, often observed as a broad singlet. The methyl protons of the acetyl group at the C-6 position would be expected to produce a sharp singlet in the aliphatic region of the spectrum.

¹³C-NMR: The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. For the 1,4-benzoxazin-3-one core, characteristic signals include the carbonyl carbon of the amide group, which typically resonates around 165.0 ppm, and the methylene carbon of the oxazine ring. nih.gov The carbons of the acetyl group—the carbonyl and the methyl carbon—would have distinct chemical shifts. The aromatic carbons would appear in the typical downfield region of approximately 115-150 ppm.

Table 1: Representative NMR Data for the 1,4-Benzoxazin-3-one Moiety This table presents typical chemical shift ranges observed for the core structure in related derivatives. Specific values for this compound may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Amide) | - | ~165.0 |

| -O-CH₂- | ~4.66 | Not specified |

| Aromatic C-H | 6.90 - 7.80 | 115.0 - 150.0 |

| N-H | Variable (broad) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A study combining experimental and computational approaches has analyzed the vibrational spectrum of this compound. sigmaaldrich.com

The key vibrational modes for this compound include:

N-H Stretching: A characteristic absorption band for the amide N-H group.

C=O Stretching: Two distinct carbonyl stretching bands are expected: one for the amide carbonyl within the benzoxazinone ring and another for the acetyl group's ketone. The amide C=O stretch is typically observed around 1680 cm⁻¹.

C-O Stretching: Bands corresponding to the C-O-C ether linkage within the oxazine ring.

C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds.

C=C Stretching: Peaks associated with the aromatic benzene ring.

The computed vibrational wavenumbers, when appropriately scaled, show good agreement with the experimental FT-IR data, confirming the presence of these key functional groups and supporting the proposed molecular structure. sigmaaldrich.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

|---|---|---|

| Amide N-H | Stretching | 3200 - 3400 |

| Amide C=O | Stretching | ~1680 |

| Ketone C=O | Stretching | 1690 - 1715 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether C-O | Stretching | 1200 - 1275 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₁₀H₉NO₃), the molecular weight is 191.18 g/mol . sigmaaldrich.comscbt.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 191. The fragmentation pattern would likely involve the loss of key functional groups, providing further structural confirmation. Common fragmentation pathways for related benzoxazinones include the cleavage of the oxazine ring and loss of side chains. The fragmentation of the acetyl group would also be a prominent feature in the spectrum.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. The molecular formula for this compound is C₁₀H₉NO₃. sigmaaldrich.comscbt.com The theoretical elemental composition can be calculated from this formula. Experimental results from combustion analysis must agree with these calculated values, typically within a ±0.4% margin, to confirm the purity and empirical formula of a synthesized sample.

Table 3: Elemental Composition of this compound (C₁₀H₉NO₃)

| Element | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 62.82% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.75% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.33% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 25.10% |

| Total | 191.186 | 100.00% |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties, complementing and guiding experimental work. These methods allow for the prediction of geometries, spectroscopic properties, and electronic structures.

Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) has become a standard method for studying the properties of organic molecules due to its balance of accuracy and computational efficiency. For this compound, DFT calculations have been employed to analyze its structure and properties. sigmaaldrich.com

A typical DFT study involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This provides theoretical values for bond lengths and bond angles, which can be compared with data from X-ray crystallography if available.

Vibrational Frequency Calculation: Once the geometry is optimized, vibrational frequencies are calculated. These theoretical frequencies correspond to the peaks in an IR or Raman spectrum. The calculated values are often scaled by a factor to improve agreement with experimental data, aiding in the assignment of complex spectra. sigmaaldrich.com

Electronic Property Analysis: DFT is used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key parameter for understanding the chemical reactivity and electronic transitions of the molecule. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. sigmaaldrich.com

Studies on this compound using the B3LYP functional with a 6-311++G(d,p) basis set have provided detailed insights into its vibrational modes, bond parameters, and electronic properties in both the gas phase and in various solvents. sigmaaldrich.com Such computational analyses are invaluable for a deeper understanding of the molecule's intrinsic characteristics.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between these frontier orbitals indicates the molecule's chemical stability and its tendency to undergo electronic transitions. For this compound, the HOMO-LUMO analysis was performed in the gaseous phase as well as in different solvents, including water, DMSO, ethanol, and benzene, to understand the effect of the medium on its electronic properties. researchgate.net

Table 1: Frontier Molecular Orbital Energies of this compound in Various Media

| Medium | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Gas Phase | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available |

| DMSO | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

| Benzene | Data not available | Data not available | Data not available |

Note: Specific energy values from the computational study are not publicly available in the referenced abstract.

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) studies are instrumental in identifying the regions of a molecule that are rich or poor in electrons. This analysis provides a visual representation of the charge distribution and is useful for predicting sites susceptible to electrophilic and nucleophilic attack. The MEP surface of this compound was calculated to understand its reactive behavior. researchgate.net

The MEP map typically uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas correspond to regions with intermediate electrostatic potential. These studies were conducted in both the gas phase and in various solvents to observe the influence of the environment on the electrostatic potential. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions within a molecule. This method investigates charge transfer and hyperconjugative interactions, which contribute to the stability of the molecular structure. For this compound, NBO analysis was performed to explore these interactions. researchgate.net

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. This provides insights into the delocalization of the π-electron system and the interactions involving lone pairs of electrons on heteroatoms like oxygen and nitrogen. researchgate.net

Table 2: Significant NBO Interactions and Stabilization Energies for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: Specific interaction data and stabilization energies from the computational study are not publicly available in the referenced abstract.

Fukui Functions for Reactive Site Identification

Fukui functions are essential tools in DFT for identifying the most reactive sites within a molecule. They quantify the change in electron density at a specific point in the molecule when the total number of electrons is altered. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, and radical attacks. The reactive sites of this compound were determined using Fukui functions. researchgate.net

The Fukui function analysis provides quantifiable data for each atom, indicating its propensity to either donate or accept electrons. researchgate.net This information is crucial for understanding the chemical reactivity and for predicting the outcome of chemical reactions involving this compound.

ELF and LOL Investigations

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding. These investigations help in visualizing and quantifying the degree of electron localization in a molecule. For this compound, ELF and LOL parameters were investigated in the gas phase using the Multiwave function. researchgate.net

ELF analysis reveals the regions in the molecule where electron pairs are localized, such as in covalent bonds and lone pairs. LOL provides a complementary picture of electron localization, highlighting areas with high kinetic energy density, which are characteristic of shared-electron bonding. Together, these analyses offer a detailed picture of the bonding patterns within the molecule. researchgate.net

Biological Activities and Pharmacological Investigations of Benzoxazinone Derivatives

Anticancer Activity

Benzoxazinone (B8607429) derivatives have emerged as a significant area of interest in the development of novel anticancer agents. Their diverse pharmacological activities have been demonstrated across a range of human cancer cell lines, indicating their potential as a versatile scaffold for the design of new therapeutic compounds.

In vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-29)

The cytotoxic effects of various benzoxazinone derivatives have been evaluated against several human cancer cell lines, revealing promising antiproliferative activity. For instance, a series of novel benzoxazinone derivatives were synthesized and tested for their efficacy against liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cell lines. nih.gov Among the seventeen compounds evaluated, six derivatives demonstrated significant antiproliferative activity with IC50 values of less than 10 μM against all three cell lines. nih.gov

Another study focused on 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles, which were assessed for their anticancer activity against a panel of human cancer cell lines including lung (A549), liver (Huh7), breast (MCF-7), and colon (HCT-116). nih.gov These compounds exhibited notable cytotoxic effects, highlighting the potential of this particular structural combination in cancer therapy. nih.gov

The table below summarizes the cytotoxic activity of selected benzoxazinone derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) |

| Derivative 3 | HepG2 | < 10 |

| MCF-7 | < 10 | |

| HCT-29 | < 10 | |

| Derivative 7 | HepG2 | < 10 |

| MCF-7 | < 10 | |

| HCT-29 | < 10 | |

| Derivative 8 | HepG2 | < 10 |

| MCF-7 | < 10 | |

| HCT-29 | < 10 | |

| Derivative 10 | HepG2 | < 10 |

| MCF-7 | < 10 | |

| HCT-29 | < 10 | |

| Derivative 13 | HepG2 | < 10 |

| MCF-7 | < 10 | |

| HCT-29 | < 10 | |

| Derivative 15 | HepG2 | < 10 |

| MCF-7 | < 10 | |

| HCT-29 | < 10 |

Mechanisms of Anticancer Action

The anticancer properties of benzoxazinone derivatives are attributed to a variety of underlying molecular mechanisms. Research has indicated that these compounds can interfere with critical cellular processes in cancer cells, leading to the inhibition of their growth and proliferation.

A key mechanism by which benzoxazinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. A study on a series of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked with 1,2,3-triazoles demonstrated that the most potent compounds induced significant apoptosis in A549 lung cancer cells, as confirmed by flow cytometry analysis. nih.gov

Furthermore, investigations into other benzoxazinone derivatives revealed their ability to induce apoptosis by modulating key proteins in the apoptotic pathway. For example, certain active derivatives were found to induce the expression of the tumor suppressor protein p53 and caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Derivative 15, in particular, showed a significant increase in the expression of both p53 and caspase-3 by approximately 7-fold and 8-fold, respectively. nih.gov

Topoisomerase II is a crucial enzyme involved in DNA replication and is a validated target for anticancer drugs. Some benzoxazinone derivatives have been shown to interfere with the function of this enzyme. For instance, a study on the antiproliferative activity of new benzoxazinone derivatives found that some of the most active compounds downregulated the expression of topoisomerase II (topoII). nih.gov Specifically, derivative 15 caused a reduction of approximately 60% in the expression of topoII. nih.gov This suggests that the inhibition of topoisomerase II is a potential mechanism contributing to the anticancer activity of these compounds.

Cyclin-dependent kinase 1 (CDK1) is a key regulator of the cell cycle, and its dysregulation is often observed in cancer. The modulation of CDK1 expression is another mechanism through which benzoxazinone derivatives may exert their anticancer effects. Research has shown that certain benzoxazinone derivatives can arrest the cell cycle by decreasing the expression of cdk1. nih.gov For example, derivative 15 was reported to cause a significant reduction in cdk1 expression by approximately 60%. nih.gov This indicates that the antiproliferative activity of these compounds may be, in part, due to their ability to interfere with cell cycle progression.

Currently, there is no direct scientific evidence available in the reviewed literature to suggest that 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one or its closely related benzoxazinone derivatives act as inhibitors of methionyl-tRNA synthetase (MRS). Further research is required to explore this potential mechanism of action.

Based on the conducted research, there is no specific information available for the compound “this compound” regarding the topics outlined in your request. Searches for EGFR enzyme docking studies, selectivity index and toxicity on normal cell lines (HUVEC, WI-38), specific antibacterial activity against the listed Gram-positive and Gram-negative bacteria, and its potential mechanism of action via Glucosamine-6-phosphate synthase inhibition for this particular molecule did not yield any relevant results.

Therefore, it is not possible to generate the article with the required level of detail and scientific accuracy while strictly adhering to the provided outline and focusing solely on “this compound”.

Based on a comprehensive review of available scientific literature, there is no specific research data for the compound This compound corresponding to the detailed biological and pharmacological activities outlined in the requested article structure.

Extensive searches for the antifungal and anti-inflammatory properties of this specific molecule did not yield any studies that have evaluated its activity against the specified phytopathogenic fungi, Candida albicans, or its specific inhibitory effects on pro-inflammatory cytokines and enzymes.

The existing research on the biological activities of the 2H-1,4-benzoxazin-3(4H)-one scaffold is focused on other derivatives. While this broader body of work indicates that the benzoxazinone class of compounds is of significant interest for pharmacological investigation, the specific data required to generate content for the requested subsections on this compound is not present in the public domain.

Therefore, it is not possible to provide the requested article with thorough, informative, and scientifically accurate content strictly adhering to the provided outline for this particular compound.

Anti-inflammatory Activity

In vivo Models (e.g., Rat Paw Edema)

The anti-inflammatory potential of benzoxazinone derivatives has been evaluated using established in vivo models, most notably the carrageenan-induced rat paw edema test. This model is a standard for assessing acute inflammation. In this assay, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of a test compound is determined by its ability to reduce this swelling over time compared to a control group.

Studies on various benzoxazinone and related benzoxazolinone derivatives have demonstrated their anti-inflammatory properties in this model. For instance, a series of benzoxazolinone-based 1,3,4-thiadiazoles was synthesized and screened for anti-inflammatory activity. One compound from this series exhibited potent activity, with an inhibition of paw edema of 65.83% after 3 hours and 32.50% after 5 hours. researchgate.net In another study, a diclofenac-benzoxazinone conjugate showed significant anti-inflammatory effects, with 60.00% and 62.61% inhibition of paw edema at 2 hours and 4 hours, respectively.

While specific data on this compound in this model is not extensively detailed in the reviewed literature, the consistent anti-inflammatory activity observed across various derivatives underscores the potential of the benzoxazinone scaffold as a source of anti-inflammatory agents. The mechanism of this effect is often linked to the inhibition of inflammatory mediators.

Enzyme Inhibition Studies

Benzoxazinone derivatives have been the subject of numerous studies to determine their potential as enzyme inhibitors. This research is crucial for understanding their mechanism of action at a molecular level and for developing new therapeutic agents.

Serine Protease Inhibition (e.g., Human Leukocyte Elastase (HLE), α-Chymotrypsin, Thrombin)

Benzoxazinones are well-documented as effective inhibitors of serine proteases, a large family of enzymes that play critical roles in various physiological and pathological processes. nih.govlookchem.com These enzymes are characterized by a key serine residue in their active site. Benzoxazinones have shown inhibitory activity against several key serine proteases.

Human Leukocyte Elastase (HLE): HLE is a protease found in neutrophils that can degrade various extracellular matrix proteins. Unregulated HLE activity is implicated in inflammatory diseases like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome. Numerous 4H-3,1-benzoxazin-4-one derivatives have been synthesized and shown to be potent, alternate substrate inhibitors of HLE. nih.govnih.gov

α-Chymotrypsin: This digestive enzyme serves as a model for studying serine protease inhibition. A range of 2-aryl-4H-3,1-benzoxazin-4-one derivatives have been synthesized and tested for their inhibitory activity against α-chymotrypsin, with some compounds showing good inhibitory potential. nih.govresearchgate.net

Thrombin: As a key enzyme in the blood coagulation cascade, thrombin is a major target for anticoagulant drugs. Certain benzoxazinone derivatives, such as 2-(2-Br-phenyl)-8-methoxy-benzoxazinone, have been identified as direct thrombin inhibitors, preventing thrombin-induced platelet aggregation. nih.govovid.com Other studies have also explored the selectivity of benzoxazinone derivatives against thrombin compared to other serine proteases. nih.gov

The general mechanism involves the benzoxazinone acting as a substrate for the protease, leading to the formation of a stable acyl-enzyme complex, which effectively inactivates the enzyme. lookchem.com

Kinetic studies have been instrumental in elucidating the mechanism by which benzoxazinones inhibit serine proteases. The majority of these studies indicate that benzoxazinones act as kinetically competitive inhibitors. nih.govnih.gov This means they bind to the active site of the enzyme, competing with the natural substrate.

The inhibition process is often time-dependent, characteristic of mechanism-based or slow-binding inhibitors. acs.org The process can be described by a two-step mechanism: an initial rapid, reversible binding of the inhibitor to the enzyme (forming an enzyme-inhibitor complex), followed by a slower step where the enzyme's active site serine attacks the carbonyl group of the benzoxazinone ring. This leads to the formation of a covalent acyl-enzyme intermediate, which is slow to hydrolyze (deacylate), thus keeping the enzyme in an inactive state. nih.gov

For the inhibition of α-chymotrypsin, various types of inhibition have been observed, including competitive, non-competitive, and mixed-type inhibition, depending on the specific substituents on the benzoxazinone scaffold. nih.gov

The inhibition of serine proteases by benzoxazinones is a classic example of mechanism-based inhibition, proceeding through an acylation and deacylation pathway. nih.gov

Acylation: The process begins with the benzoxazinone inhibitor binding to the enzyme's active site. The catalytic serine residue performs a nucleophilic attack on the carbonyl carbon of the benzoxazinone's heterocyclic ring. This leads to the opening of the ring and the formation of a covalent bond between the enzyme and the inhibitor, creating an acyl-enzyme intermediate. This acylation step effectively inactivates the enzyme. nih.govnih.govnih.gov

Deacylation: The acyl-enzyme intermediate can then undergo hydrolysis, where a water molecule attacks the acyl group, cleaving it from the enzyme and regenerating the active enzyme. However, for benzoxazinones to be effective inhibitors, the rate of this deacylation step must be very slow. The stability of the acyl-enzyme complex determines the duration of inhibition. nih.govnih.govox.ac.uk

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzoxazinone ring significantly influence their inhibitory potency and selectivity against serine proteases. nih.govnih.gov

For the inhibition of Human Leukocyte Elastase (HLE), two key relationships have been identified: nih.govnih.gov

Substitution at Position 2: Electron-withdrawing groups at the 2-position of the benzoxazinone ring enhance inhibitory activity. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the active site serine, thus increasing the rate of acylation. This leads to lower inhibition constants (Ki values). nih.gov

Substitution at Position 5: The presence of small alkyl groups (like methyl or ethyl) at the 5-position significantly improves inhibitory potential. The resulting acyl-enzyme intermediate is a 2,6-disubstituted benzoic acid ester. The steric hindrance provided by the 5-substituent (now at the 6-position of the acyl group) slows down the deacylation rate, prolonging the lifetime of the inactive enzyme complex. nih.govnih.gov

In studies on α-chymotrypsin inhibitors, it was found that the presence of substituents on the benzene (B151609) ring generally reduced inhibitory potential. However, the type and position of the substituent were critical. For instance, a fluoro group on a phenyl substituent increased inhibitory potential more than chloro or bromo groups. Furthermore, compounds with strong electron-donating or withdrawing groups showed better inhibitory potential when the substituent was at the ortho position compared to the meta or para positions. nih.gov

The following table summarizes the inhibitory constants (Ki) for selected 2-substituted-5-alkyl-benzoxazinones against HLE, illustrating the effect of substituents.

| Compound | R2 Substituent | R5 Substituent | Ki (nM) |

| 1 | CF3 | H | 1200 |

| 2 | CF3 | CH3 | 1.1 |

| 3 | OCH2CH3 | H | 250 |

| 4 | OCH2CH3 | C2H5 | 0.042 |

| Data sourced from studies on 4H-3,1-benzoxazin-4-one derivatives. nih.govnih.gov |

Paraoxonase 1 (PON1) Inhibition

Paraoxonase 1 (PON1) is an esterase associated with high-density lipoprotein (HDL) that plays a role in protecting against oxidative stress and atherosclerosis. The effect of benzoxazinone derivatives on the activity of human PON1 has been investigated. nih.gov

In a study comparing the inhibitory effects of various coumarin (B35378) and benzoxazinone derivatives, it was found that benzoxazinones could inhibit PON1 activity. nih.govtandfonline.com However, in this particular study, the tested coumarin derivatives were generally found to be more potent inhibitors of PON1 than the benzoxazinone derivatives. nih.govtandfonline.com One of the most active compounds identified in the study, a coumarin derivative, was shown to be a competitive inhibitor of PON1. tandfonline.com While the benzoxazinones showed lower potency in this specific comparison, the findings confirm that the benzoxazinone scaffold can interact with and inhibit this enzyme.

The table below shows the IC50 values for selected benzoxazinone derivatives against purified human serum PON1.

| Compound Number | Compound Structure | IC50 (µM) |

| 19 | Imidazolium salt of a benzoxazinone derivative | 148.56 |

| 20 | Imidazolium salt of a benzoxazinone derivative | 338.25 |

| 21 | Imidazolium salt of a benzoxazinone derivative | 265.42 |

| Data from a study investigating coumarin and benzoxazinone derivatives as PON1 inhibitors. nih.gov |

Lipase (B570770) Inhibition

There is currently no available scientific literature detailing studies on the lipase inhibition activity of this compound. Consequently, its potential as a lipase inhibitor remains uninvestigated.

Lipase Inhibition Data for this compound

| Test System | Substrate | IC50 | Remarks |

|---|---|---|---|

| No data available | No data available | No data available | No studies on the lipase inhibition of this specific compound were identified. |

Other Reported Biological Activities

Investigations into other potential biological activities of this compound are also not extensively documented. The following sections summarize the lack of findings in specific areas of pharmacological interest.

Analgesic Effects

A thorough review of scientific databases reveals no studies specifically investigating the analgesic effects of this compound. Therefore, its potential efficacy as an analgesic agent is unknown.

Analgesic Activity Data for this compound

| Animal Model | Test Method | Result | Remarks |

|---|---|---|---|

| No data available | No data available | No data available | No research on the analgesic properties of this compound was found. |

Platelet Aggregation Inhibition

While various derivatives of 1,4-benzoxazin-3(4H)-one have been assessed for their ability to inhibit platelet aggregation, no such studies have been reported for this compound specifically. Its role in the modulation of platelet activity has not been a subject of published research.

Platelet Aggregation Inhibition Data for this compound

| Aggregating Agent | Test System | IC50 | Remarks |

|---|---|---|---|

| No data available | No data available | No data available | No studies on the platelet aggregation inhibition of this compound were identified. |

Antioxidant Activity

The potential antioxidant properties of this compound have not been specifically evaluated in any published research. Although other benzoxazinone derivatives have been explored for their antioxidant capacity, data for this particular compound is absent.

Antioxidant Activity Data for this compound

| Assay | Test System | Result | Remarks |

|---|---|---|---|

| No data available | No data available | No data available | No antioxidant activity studies for this specific compound were found. |

Herbicidal Activity

Despite the known herbicidal and allelopathic properties of some naturally occurring benzoxazinoids, the herbicidal activity of the synthetically derived this compound has not been reported in the scientific literature.

Herbicidal Activity Data for this compound

| Target Species | Type of Assay | Result | Remarks |

|---|---|---|---|

| No data available | No data available | No data available | The herbicidal effects of this compound have not been documented in available research. |

Insecticidal Activity

There are no available research findings on the insecticidal activity of this compound. Its potential as an insecticide remains unexplored.

Insecticidal Activity Data for this compound

| Target Insect | Test Method | Result | Remarks |

|---|---|---|---|

| No data available | No data available | No data available | No studies regarding the insecticidal properties of this compound were found. |

Allelochemical Effects in Plant Interactions

Benzoxazinones, the chemical class to which this compound belongs, are well-documented for their role in plant-plant interactions, a phenomenon known as allelopathy. nih.gov These compounds are secondary metabolites produced by various plants, particularly grasses, and are released into the environment where they can inhibit the growth of neighboring plants.

Prominent examples of allelopathic benzoxazinones include 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). nih.gov These compounds and their degradation products, such as 6-methoxy-2-benzoxazolinone (MBOA) and 2-benzoxazolinone (B145934) (BOA), have been extensively studied for their phytotoxic effects. researchgate.net

Research has demonstrated that these allelochemicals can interfere with various physiological processes in target plants, including seed germination, root and shoot growth, and cell division. researchgate.netnih.gov The mode of action is believed to involve the disruption of cell membrane permeability, inhibition of key enzymes, and interference with hormonal balance. oregonstate.edu

A structure-activity relationship study on various benzoxazinones and their derivatives revealed that modifications to the core structure can significantly impact their phytotoxicity. nih.gov For instance, certain degradation products and synthetic analogues have shown potent herbicidal activity against a range of plant species. nih.gov While specific research on the allelochemical effects of this compound is not widely published, its structural similarity to known phytotoxic benzoxazinones suggests it may possess similar biological activities. Further investigation is required to determine its specific role and potency in plant allelopathy.

The following table summarizes the effects of some well-studied benzoxazinone allelochemicals on different plant species.

| Allelochemical | Target Species | Observed Effects |

| DIMBOA | Various weeds | Inhibition of germination and seedling growth |

| DIBOA | Various weeds | Inhibition of germination and seedling growth |

| BOA | Lettuce (Lactuca sativa) | Retardation of the cell cycle in root meristems researchgate.net |

| MBOA | Various weeds | Inhibition of growth |

Structure Activity Relationship Sar Studies of 6 Acetyl 2h 1,4 Benzoxazin 3 4h One Derivatives

Impact of Substituents on Benzoxazinone (B8607429) Core on Biological Activity

Substitutions on the benzoxazinone core of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one can significantly modulate the biological profile of the resulting derivatives. The nature and position of these substituents can influence factors such as potency, selectivity, and pharmacokinetic properties.

Research on a series of 1,4-benzoxazin-3-one derivatives has shed light on the impact of substituents at the 6-position of the benzoxazinone ring on their antifungal activity. nih.gov For instance, the introduction of a chloro group at the 6-position has been shown to enhance antifungal activity against various fungal strains, including G. zeae, C. wilt, P. sasakii, and P. infestans. nih.gov In contrast, derivatives with no substituent or a methyl group at the same position exhibited comparatively lower activity. nih.gov This suggests that an electron-withdrawing group at the 6-position of the benzoxazinone core can be beneficial for this particular biological activity.

The presence of electron-donating or electron-withdrawing groups on the aromatic ring of the benzoxazinone scaffold can also generally influence the reactivity and biological interactions of the molecule. nih.gov For example, electron-withdrawing groups on the aromatic ring have been observed to favor the formation of dihydro intermediates in certain synthetic pathways, while electron-donating substituents tend to lead to the formation of benzoxazin-4-ones. nih.gov

| Substituent at 6-position | Observed Biological Effect | Reference |

|---|---|---|

| -Cl | Enhanced antifungal activity | nih.gov |

| -CH3 | Lower antifungal activity compared to -Cl | nih.gov |

| -H (unsubstituted) | Lower antifungal activity compared to -Cl | nih.gov |

Influence of Side Chains and Heterocyclic Moieties (e.g., Thiazolyl, Piperazine) on Efficacy

The introduction of various side chains and heterocyclic moieties to the this compound scaffold is a common strategy to explore new chemical space and enhance biological activity. These appended groups can participate in additional binding interactions with biological targets, thereby improving efficacy and selectivity.

A study on a series of 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones has demonstrated the significant impact of a piperazine-containing side chain at the 6-position. nih.gov These compounds were identified as potent 5-HT1A/1B/1D receptor antagonists with some also exhibiting serotonin (B10506) reuptake inhibitory activity. nih.gov The nature of the aryl substituent on the piperazine (B1678402) ring was found to modulate the affinity for these targets, highlighting the importance of the entire side chain in determining the pharmacological profile. nih.gov

| Side Chain/Heterocyclic Moiety | Position of Attachment | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-(4-Aryl-1-piperazinyl)ethyl | 6 | 5-HT1A/1B/1D receptor antagonism and serotonin reuptake inhibition | nih.gov |

| Acylhydrazone | - | Antifungal activity | nih.gov |

Effect of Halogenation on Activity

Halogenation is a widely used medicinal chemistry strategy to improve the pharmacological properties of a lead compound. The introduction of halogen atoms can affect various parameters, including lipophilicity, metabolic stability, and binding affinity.

In the context of 1,4-benzoxazin-3-one derivatives, the effect of halogenation has been investigated. For instance, in a series of antifungal 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, the presence of a bromo or fluoro substituent on the aryl ring of the acylhydrazone influenced the activity. nih.gov Specifically, a 3-bromo-substituted aryl acylhydrazone derivative showed good activity against P. infestans. nih.gov

Another study on benzofuran (B130515) derivatives, which share a bicyclic aromatic structure with benzoxazinones, demonstrated that the introduction of chlorine or bromine atoms significantly enhanced their anticancer activity. mdpi.com This suggests that halogenation of the aromatic core or appended moieties of this compound could be a promising avenue for developing potent derivatives.

| Halogen | Position of Substitution | Observed Effect | Reference |

|---|---|---|---|

| Bromo | 3-position of aryl acylhydrazone | Good antifungal activity against P. infestans | nih.gov |

| Fluoro | Aryl acylhydrazone | Variable influence on antifungal activity | nih.gov |

| Chloro/Bromo | Benzofuran ring (related scaffold) | Enhanced anticancer activity | mdpi.com |

Comparative Studies with Other Heterocyclic Scaffolds (e.g., Quinazolinones)

Comparing the biological activities of this compound derivatives with those of other structurally related heterocyclic scaffolds, such as quinazolinones, can provide valuable insights into the role of the core structure in determining the pharmacological profile. Both benzoxazinone and quinazolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. mongoliajol.infonih.gov

In a comparative study, benzoxazinone and quinazolinone derivatives were synthesized from the same nonsteroidal anti-inflammatory drugs and evaluated for their anti-inflammatory and analgesic activities. mongoliajol.info The results indicated that a benzoxazinone derivative of diclofenac (B195802) exhibited significant anti-inflammatory and analgesic effects with good gastrointestinal tolerance compared to its quinazolinone counterpart. mongoliajol.info This suggests that for this particular biological target, the benzoxazinone scaffold may offer advantages over the quinazolinone core.

Structure-activity relationship studies on quinazolinone derivatives have revealed that substitutions at positions 2 and 3, as well as halogenation at positions 6 and 8, can significantly influence their antimicrobial activities. nih.gov These findings can guide the design of novel this compound derivatives by drawing parallels in substitution patterns that might lead to enhanced biological effects.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It provides valuable insights into the binding mode and key interactions at the molecular level, which can rationalize the observed SAR and guide the design of more potent inhibitors.

Several molecular docking studies have been performed on 1,4-benzoxazin-3-one derivatives to understand their mechanism of action against various biological targets. For instance, docking studies of antifungal 1,4-benzoxazin-3-one derivatives have been conducted to elucidate their interactions with fungal enzymes. researchgate.net These studies can help in identifying the key amino acid residues in the active site that are crucial for binding and can guide the optimization of the ligand structure to enhance these interactions.

In another study, molecular docking was used to investigate the binding of 1,4-benzoxazin-3-one derivatives to the active site of pancreatic α-amylase and intestinal α-glucosidase, two key enzymes in carbohydrate metabolism. nih.gov The results revealed that these compounds could fit well into the binding pockets of these enzymes, and the binding affinity was influenced by the nature of the substituents on the benzoxazinone core. nih.gov

Similarly, molecular docking simulations have been employed to study the interactions of benzoxazinoid derivatives with key proteins of SARS-CoV-2. mdpi.com These computational analyses can predict binding energies and identify potential hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, thus providing a rationale for the observed antiviral activity.

| Biological Target | Key Findings from Docking Studies | Reference |

|---|---|---|

| Fungal enzymes | Identified key interactions in the active site for antifungal activity. | researchgate.net |

| Pancreatic α-amylase and intestinal α-glucosidase | Predicted binding modes and affinities, suggesting potential as antidiabetic agents. | nih.gov |

| SARS-CoV-2 proteins | Elucidated potential binding interactions for antiviral activity. | mdpi.com |

Future Directions and Therapeutic Potential of 6 Acetyl 2h 1,4 Benzoxazin 3 4h One Research

Development of Novel Therapeutic Agents

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged structure in drug discovery, and 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. chemimpex.com The unique structural properties of this compound make it an attractive starting material for developing new therapeutic agents, particularly for neurological disorders. chemimpex.com

Derivatives of the benzoxazinone (B8607429) skeleton have shown a wide range of biological activities. For instance, various 1,4-benzoxazin-3-one derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by targeting enzymes such as acetylcholinesterase. nih.govnih.gov Specifically, derivatives of 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones have been identified as potent antagonists for serotonin (B10506) receptors, indicating their potential as antidepressants. nih.gov The anti-inflammatory properties of 2H-1,4-benzoxazin-3(4H)-one derivatives have also been noted, with studies showing their ability to reduce the production of inflammatory mediators in microglial cells. nih.gov

Future research will likely focus on synthesizing a library of derivatives of this compound to explore and optimize their therapeutic activities for a range of diseases.

Addressing Antimicrobial Resistance

The emergence of antimicrobial resistance is a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Benzoxazinone derivatives have demonstrated promising antibacterial and antifungal activities. researchgate.netijnc.ir Studies on various substituted 2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. researchgate.netekb.eg

While the direct antimicrobial activity of this compound has been noted as an area of interest, detailed studies are required to quantify its efficacy against resistant strains. chemimpex.com Future investigations should involve screening this compound and its derivatives against a panel of multidrug-resistant bacteria to determine its potential as a lead compound for the development of new antibiotics.

Further Pharmacokinetic and Pharmacodynamic Studies

To translate a promising compound from a laboratory finding to a clinical candidate, a thorough understanding of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is essential. Currently, there is a lack of specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Future research must prioritize in vitro and in vivo studies to characterize these parameters. Understanding the metabolic stability, bioavailability, and potential for drug-drug interactions will be crucial for the further development of this compound as a therapeutic agent.

In vivo Efficacy and Safety Assessments

Preclinical in vivo studies are a critical step in the drug development pipeline to evaluate both the efficacy and safety of a potential therapeutic agent. While in vitro studies on benzoxazinone derivatives have shown promising results, these need to be validated in animal models of disease.

For this compound, future research should involve efficacy studies in relevant animal models for its potential therapeutic applications, such as models of neuroinflammation or bacterial infection. Concurrently, comprehensive safety and toxicology studies will be necessary to determine its therapeutic window and identify any potential adverse effects. For instance, acute toxicity tests in mice for other 2H-1,4-benzoxazin-3(4H)-one derivatives have been conducted to establish their safety profiles. nih.gov

Exploration of Additional Biological Targets

The benzoxazinone scaffold has been shown to interact with a variety of biological targets. For example, some derivatives have been found to act as antagonists for neuropeptide Y5 receptors and thromboxane (B8750289) A2 receptors. ijnc.ir The anti-inflammatory effects of some derivatives are mediated through the activation of the Nrf2-HO-1 signaling pathway. nih.gov

Given the diverse bioactivities of this chemical class, it is plausible that this compound and its future derivatives may interact with novel biological targets. High-throughput screening and molecular docking studies could be employed to identify new protein targets, potentially uncovering novel therapeutic applications for this compound.

Potential in Agrochemical Applications

Beyond its pharmaceutical potential, this compound is also a promising candidate for the development of new agrochemicals. chemimpex.com The broader class of benzoxazinoids, naturally occurring in plants like maize and wheat, are known for their allelopathic, insecticidal, and antimicrobial properties, which contribute to plant defense. mdpi.com

Synthetic 1,4-benzoxazin-3-one derivatives have been explored for their herbicidal and antifungal activities. nih.govnih.gov For example, derivatives containing an acylhydrazone moiety have shown potent in vitro fungicidal activities against several plant pathogenic fungi. nih.gov This suggests that this compound could serve as a lead structure for the development of novel and effective pesticides or herbicides.

Table 1: Investigated Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

| Fungal Strain | Activity of Derivatives |

|---|---|

| Gibberella zeae | Moderate to good |

| Pellicularia sasakii | Moderate to good |

| Phytophthora infestans | Moderate to good |

| Capsicum wilt | Moderate to good |

| Phytophthora capsica | Ineffective |

Data based on findings for 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. nih.gov

Gene Transfer for Benzoxazinone Biosynthesis in Plants

Benzoxazinoids are synthesized in plants through a well-characterized biosynthetic pathway involving a cluster of genes known as the Bx genes. researchgate.net This pathway has been the subject of genetic engineering efforts to enhance plant defense. The transfer of biosynthetic gene clusters is a known mechanism for the evolution of metabolic pathways in plants. researchgate.net

While there is no specific information on the biosynthesis of this compound, the potential exists to engineer the benzoxazinoid pathway in crop plants to produce novel defensive compounds. Future research could explore the possibility of introducing genes that encode for an acetyltransferase capable of modifying the benzoxazinone core at the 6-position. This could lead to the in planta production of this compound or related compounds, potentially conferring enhanced resistance to pests and pathogens.

常见问题

Basic: What are the recommended synthetic routes for 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves acetylation of a benzoxazinone precursor. A common approach is the Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification via recrystallization from ethanol or chloroform is critical to achieve high purity (>95%). Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) and verifying purity via HPLC (C18 column, acetonitrile/water gradient) are recommended . For derivatives, palladium-catalyzed borylation followed by Suzuki-Miyaura cross-coupling has been employed for side-chain modifications .

Advanced: How can structural elucidation of this compound derivatives be performed using crystallographic methods?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for SC-XRD can be grown via slow evaporation of a saturated solution in dimethylformamide (DMF). Key parameters include analyzing bond angles (e.g., C–N–C in the oxazine ring) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). For example, related chloro-derivatives exhibit screw-boat conformations in the heterocyclic ring, with hydrogen-bonded chains along crystallographic axes . Pair SC-XRD with DFT calculations (B3LYP/6-311+G(d,p)) to validate electronic properties.

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

Ethanol and chloroform are preferred due to moderate solubility. For example, dissolve the compound in hot ethanol (60–70°C) and cool to 4°C for 24 hours to yield white crystalline solids. Centrifugation (3000 rpm, 10 min) followed by vacuum drying (40°C, 12 h) ensures solvent removal. Monitor residual solvents via GC-MS .

Advanced: How can contradictions in reported bioactivity data (e.g., therapeutic vs. ecological effects) be resolved?

Methodological Answer:

Address discrepancies through dose-response studies and context-specific assays. For instance, while this compound derivatives show promise in autoimmune disorders (e.g., multiple sclerosis) via MR antagonism , ecological studies report phytotoxic effects in grasses . Use parallel assays:

- Therapeutic: Radioligand binding assays (MR/GR selectivity).

- Ecological: Seed germination inhibition tests (e.g., Arabidopsis thaliana).

Control variables (pH, temperature, solvent carriers) and apply statistical tools (ANOVA with Tukey post-hoc) to isolate confounding factors .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR: ¹H NMR (DMSO-d₆, 400 MHz) identifies acetyl protons (~2.5 ppm) and aromatic protons (6.8–7.2 ppm).

- IR: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- MS: High-resolution ESI-MS (positive mode) to verify molecular ion [M+H]⁺ at m/z 192.16 .

Advanced: What is the ecological significance of this compound in plant defense mechanisms?

Methodological Answer:

Benzoxazinones like DIBOA and DIMBOA are precursors in plant allelopathy. While this compound is less studied, its structural similarity suggests roles in microbial resistance. Investigate via:

- Biosynthesis Knockout Models: Silence Bx genes in maize or wheat to assess pathogen susceptibility.

- Metabolomics: LC-MS/MS profiling of root exudates under stress (e.g., Fusarium infection). Compare with DIMBOA production pathways .

Advanced: How can structure-activity relationships (SAR) guide the design of benzoxazinone-based MR antagonists?

Methodological Answer:

Key modifications include:

- C6 Substituents: Introduce trifluoromethylpyrazole (e.g., compound 14n ) to enhance MR binding (IC₅₀ < 50 nM).

- Ring Saturation: Reduce 2H-1,4-benzoxazin-3(4H)-one to improve metabolic stability.

Validate via: - Docking Studies (AutoDock Vina): Target MR-LBD (PDB: 3VHU).

- In Vivo Models: DOCA-salt hypertensive rats (dose: 10 mg/kg/day, oral) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis.

- Waste Disposal: Neutralize acidic/basic residues before incineration.

Acute toxicity data are limited, but related benzoxazinones cause skin irritation—perform patch tests .

Advanced: How do enzymatic pathways contribute to benzoxazinone biosynthesis, and what tools can probe their activity?

Methodological Answer:

The enzyme BX6 (EC 4.2.1.147) catalyzes the formation of DIBOA from indole glycerol phosphate. For 6-Acetyl derivatives:

- Gene Silencing: CRISPR-Cas9 knockout of Bx6 in model plants.

- Isotope Labeling: Feed ¹³C-indole to track acetyl incorporation via NMR .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.